(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol
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Overview
Description
(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol is a useful research compound. Its molecular formula is C24H27ClN2O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.1710204 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Crystal Structure Studies : A study by Benakaprasad et al. (2007) focused on synthesizing and characterizing 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a similar structure. This compound was synthesized through the condensation process and characterized by spectroscopic techniques and X-ray crystallography. The study provided detailed crystallographic data, revealing the compound's molecular geometry and confirming its structure through direct methods and refinement processes (Benakaprasad et al., 2007).
Crystal Structure of Related Compounds : Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, another structurally related compound. The research included spectroscopic characterization and X-ray crystallography, offering insights into the compound's chair conformation and the geometry around its sulfur atom (Girish et al., 2008).
Potential Applications
Fluorescence Derivatization Reagent : Yamaguchi et al. (1987) discussed 3,4-Dhydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a compound used as a highly sensitive fluorescence derivatization reagent for primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This study might provide insights into potential analytical applications for similar quinoline derivatives (Yamaguchi et al., 1987).
Methanol Dehydrogenases and Rare-Earth Elements : Keltjens et al. (2014) explored the role of methanol dehydrogenases (MDH) in methylotrophic bacteria and how rare-earth elements (REE) can enhance the catalytic efficiency of these enzymes. This research might be relevant in understanding how quinoline derivatives could interact with or influence similar enzymatic processes (Keltjens et al., 2014).
Photolytic Degradation of Quinoline Methanol Antimalarials : Okada et al. (1975) studied the photolytic degradation of a quinoline methanol antimalarial compound, examining the effects of various storage conditions on degradation rates and products. This research might offer insights into the stability and degradation pathways of similar quinoline-based compounds (Okada et al., 1975).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[[2-(3-chlorophenyl)-6,7-dimethoxyquinolin-3-yl]methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-29-22-11-18-9-19(14-27-8-4-5-16(13-27)15-28)24(17-6-3-7-20(25)10-17)26-21(18)12-23(22)30-2/h3,6-7,9-12,16,28H,4-5,8,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYPLAVBRDLMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)C3=CC(=CC=C3)Cl)CN4CCCC(C4)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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